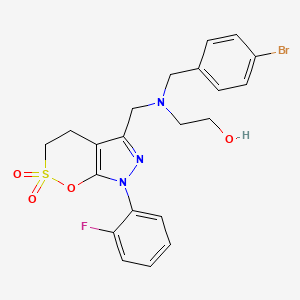
D-Arabinitol-1-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Arabitol-13C is a labeled form of D-arabitol, a naturally occurring sugar alcohol The “13C” denotes the presence of the carbon-13 isotope, which is used in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy D-Arabitol itself is a pentitol, meaning it contains five carbon atoms, and is found in various microorganisms, fungi, and plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Arabitol-13C can be synthesized through the reduction of D-arabinose-13C, which is labeled with the carbon-13 isotope. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction is carried out under controlled conditions to ensure the selective reduction of the aldehyde group to a hydroxyl group, resulting in the formation of D-arabitol-13C.
Industrial Production Methods: Industrial production of D-arabitol, including its labeled form, often involves microbial fermentation. Yeasts such as Candida parapsilosis and Zygosaccharomyces rouxii are commonly used for the biotransformation of glucose to D-arabitol. The fermentation process is optimized by adjusting parameters such as temperature, pH, and nutrient composition to maximize yield. For D-arabitol-13C, the fermentation medium would include a carbon-13 labeled substrate to ensure the incorporation of the isotope into the final product .
Types of Reactions:
Oxidation: D-Arabitol-13C can undergo oxidation to form D-xylulose-13C. This reaction is typically catalyzed by enzymes such as arabitol dehydrogenase.
Reduction: The compound can be reduced back to D-arabinose-13C using appropriate reducing agents.
Substitution: D-Arabitol-13C can participate in substitution reactions where hydroxyl groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Enzymatic oxidation using arabitol dehydrogenase or chemical oxidation using agents like potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products:
Oxidation: D-xylulose-13C
Reduction: D-arabinose-13C
Substitution: Esterified or etherified derivatives of D-arabitol-13C
Applications De Recherche Scientifique
D-Arabitol-13C is widely used in scientific research due to its labeled carbon-13 isotope, which makes it an excellent tracer in metabolic studies. Some of its applications include:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of molecules.
Biology: Employed in metabolic pathway analysis to trace the conversion of sugars and sugar alcohols in various organisms.
Medicine: Investigated for its potential role in diagnosing and monitoring metabolic disorders.
Industry: Utilized in the production of low-calorie sweeteners and as a precursor for the synthesis of other valuable chemicals .
Mécanisme D'action
The mechanism of action of D-arabitol-13C involves its participation in metabolic pathways where it is converted to other intermediates. In microorganisms, D-arabitol is typically converted to D-xylulose by the enzyme arabitol dehydrogenase. This conversion is part of the pentose phosphate pathway, which is crucial for the production of nucleotides and amino acids. The labeled carbon-13 isotope allows researchers to trace these metabolic processes and understand the flow of carbon atoms through different pathways .
Comparaison Avec Des Composés Similaires
D-xylitol: Another pentitol with similar properties but differs in its metabolic pathway.
D-sorbitol: A hexitol that is structurally similar but contains six carbon atoms.
D-mannitol: Another hexitol with applications in medicine and food industry.
Uniqueness: D-Arabitol-13C is unique due to its labeled carbon-13 isotope, which makes it particularly valuable in research applications. Its ability to participate in various metabolic pathways and its role as a precursor for other compounds further highlight its importance in scientific studies .
Propriétés
Formule moléculaire |
C5H12O5 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
(2R,3R,4R)-(113C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1/i1+1/t3-,4-,5+ |
Clé InChI |
HEBKCHPVOIAQTA-NZSDKZLBSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([13CH2]O)O)O)O)O |
SMILES canonique |
C(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


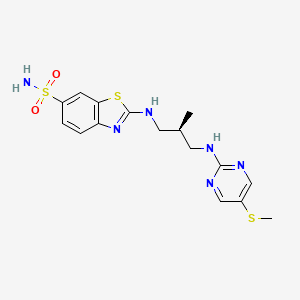
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B12397956.png)
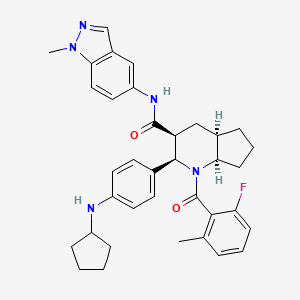
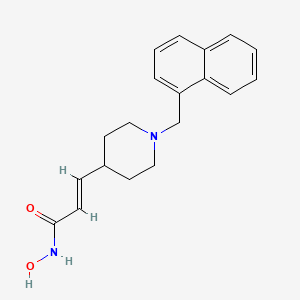
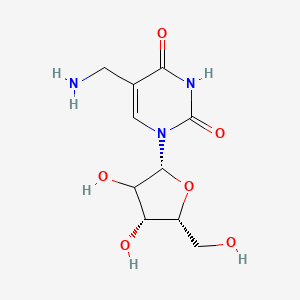
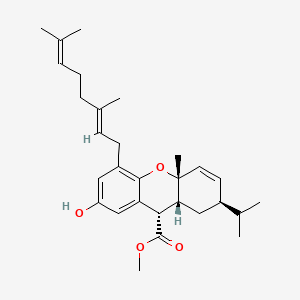
![1-[[1-(4-Fluorophenyl)pyrrole-2-carbonyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12397975.png)


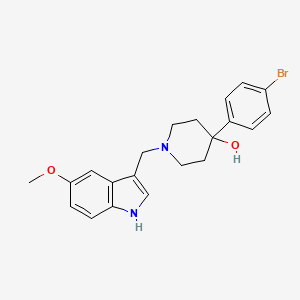
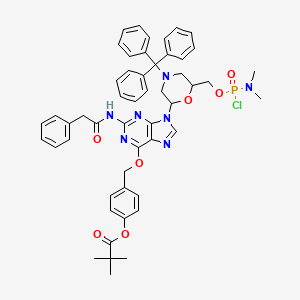
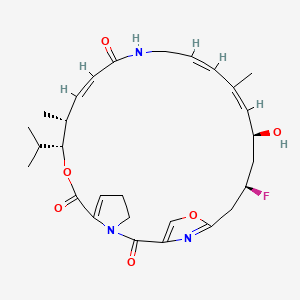
![[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12398017.png)
